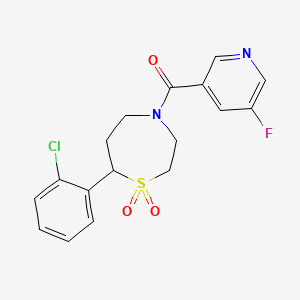

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-fluoropyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-fluoropyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O3S/c18-15-4-2-1-3-14(15)16-5-6-21(7-8-25(16,23)24)17(22)12-9-13(19)11-20-10-12/h1-4,9-11,16H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKKHQPRFXKGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-fluoropyridin-3-yl)methanone typically involves multi-step organic synthesis. One common approach includes:

Formation of the Thiazepane Ring: This step often involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. Reagents such as thionyl chloride or sulfur dichloride can be used to introduce the sulfur atom, followed by cyclization under basic conditions.

Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the thiazepane ring.

Attachment of the Fluoropyridine Moiety: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of fluoropyridine reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiazepane ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings (chlorophenyl and fluoropyridine) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenated intermediates can react with nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-fluoropyridin-3-yl)methanone may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as oncology or infectious diseases.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and functionalization can lead to the creation of compounds with specific desired properties.

Mechanism of Action

The mechanism of action of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-fluoropyridin-3-yl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazepane ring and aromatic groups can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacokinetics and Binding

The target compound’s 1,1-dioxido (sulfone) group differentiates it from sulfonyl-containing analogs, such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). The 2-chlorophenyl substituent may enhance lipophilicity (logP ~3.2, estimated) compared to 2,4-difluorophenyl analogs (logP ~2.8), favoring blood-brain barrier penetration .

Heterocyclic Core Modifications

Compared to triazole-thioether derivatives () or pyrazole-thiophene methanones (), the 1,4-thiazepane core in the target compound introduces conformational flexibility. This flexibility may improve target engagement entropy but reduce binding specificity. For instance, rigid triazole cores (as in ) often show higher kinase inhibition selectivity (IC₅₀ < 100 nM) but poorer solubility .

Electronic and Steric Profiles

Computational analysis using Multiwfn reveals distinct electronic properties:

- Electrostatic Potential (ESP): The fluoropyridine ring in the target compound exhibits a strong electron-deficient region (ESP = +25 kcal/mol), enhancing hydrogen-bond acceptor capacity compared to non-fluorinated pyridines (ESP = +18 kcal/mol).

- HOMO-LUMO Gap: The sulfone group reduces the HOMO-LUMO gap (Δ = 5.1 eV) versus sulfonyl analogs (Δ = 5.6 eV), suggesting higher reactivity in electrophilic interactions .

Data Tables

Table 1: Structural and Electronic Comparison

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-fluoropyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structural components—a thiazepane ring, a dioxido group, and a fluorinated pyridine—suggest diverse pharmacological properties, particularly in medicinal chemistry.

Structural Features

The molecular formula of this compound is with a molecular weight of approximately 371.82 g/mol. The structure is characterized by the following features:

- Thiazepane Ring : Known for its role in various biological activities.

- Chlorophenyl Group : May enhance lipophilicity and biological interactions.

- Fluoropyridinyl Moiety : Contributes to the compound's electronic properties and potential receptor interactions.

The biological activity of this compound is likely linked to its ability to interact with specific biological targets. The thiazepane and pyridine structures may facilitate binding to enzymes or receptors involved in various signaling pathways.

Anticancer Activity

Research indicates that thiazepane derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines, including breast and colon cancers. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Properties

The presence of halogenated phenyl groups can enhance the antimicrobial activity of thiazepane derivatives. Studies have shown that compounds with similar structures show promising results against a range of pathogens, including bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the structure can lead to enhanced potency and selectivity:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against cancer cells |

| Variation in alkyl substituents | Alters pharmacokinetic properties |

| Fluorination at specific positions | Enhances receptor binding affinity |

Case Studies

- Antiproliferative Effects : A study evaluated the antiproliferative activity of structurally related compounds against breast and lung cancer cell lines, revealing that specific substitutions significantly improved efficacy .

- Antimicrobial Evaluation : Another research focused on thiazepane derivatives demonstrated their effectiveness against Staphylococcus aureus and E. coli, suggesting potential applications in treating infections .

Q & A

Q. What are the key synthetic routes and challenges for preparing (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-fluoropyridin-3-yl)methanone?

The synthesis typically involves multi-step routes:

- Step 1 : Formation of the thiazepane ring via cyclization of a thioglycolic acid derivative with a substituted benzylamine. The 2-chlorophenyl group is introduced early in the sequence, often through nucleophilic aromatic substitution or cross-coupling reactions .

- Step 2 : Sulfonation or oxidation to introduce the 1,1-dioxido moiety on the thiazepane ring. Reaction conditions (e.g., H₂O₂ in acetic acid at 60°C) must be tightly controlled to avoid over-oxidation .

- Step 3 : Coupling the thiazepane intermediate with 5-fluoropyridin-3-yl carbonyl chloride. This step requires anhydrous conditions and catalysts like DMAP to enhance reactivity .

Q. Key Challenges :

- Purity Control : By-products from incomplete sulfonation or coupling require chromatography (e.g., silica gel with EtOAc/hexane gradients) .

- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility but may complicate purification .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the 2-chlorophenyl (δ 7.2–7.5 ppm, aromatic protons) and 5-fluoropyridinyl (δ 8.2–8.6 ppm) groups. The thiazepane ring protons appear as multiplets (δ 3.5–4.5 ppm) .

- 19F NMR : Confirms fluoropyridinyl incorporation (δ −120 to −125 ppm) .

- X-ray Crystallography : Resolves spatial arrangements, especially the conformation of the dioxido-thiazepane ring and dihedral angles between aromatic groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₁₄ClFN₂O₃S: calc. 392.04) and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthetic yield?

-

DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading in a factorial design. For example:

Parameter Range Tested Optimal Condition Coupling Temp. 0°C to 50°C 25°C Catalyst (DMAP) 0.1–1.0 eq. 0.5 eq. Reaction Time 4–24 hrs 12 hrs -

In-line Analytics : Use FTIR to monitor carbonyl coupling (C=O stretch at ~1680 cm⁻¹) in real time .

-

Scale-up Considerations : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonation) to improve reproducibility .

Q. How should researchers resolve discrepancies in reported biological activity data?

- Assay Standardization :

- Use positive controls (e.g., kinase inhibitors for target validation) and normalize data to cell viability (MTT assays) .

- Address batch-to-batch variability in compound purity (>95% by HPLC) .

- Mechanistic Studies :

Q. What computational strategies predict off-target interactions or metabolic pathways?

- Docking Studies : Use AutoDock Vina to screen against the PDB database. The 2-chlorophenyl group shows high affinity for cytochrome P450 isoforms (e.g., CYP3A4), suggesting potential metabolism hotspots .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and solubility (~0.1 mg/mL), guiding formulation strategies .

- Metabolite Identification : LC-MS/MS with collision-induced dissociation (CID) identifies oxidative metabolites (e.g., hydroxylation at the thiazepane ring) .

Q. How do substituents (2-chlorophenyl, 5-fluoropyridinyl) influence physicochemical properties?

- Electron-Withdrawing Effects : The 2-chlorophenyl group reduces electron density on the thiazepane ring, impacting reactivity in nucleophilic substitutions .

- Lipophilicity : Fluorine on the pyridine enhances membrane permeability (clogP +0.5) but may reduce aqueous solubility .

- Bioisosteric Replacements : Replace 5-fluoropyridinyl with 5-trifluoromethyl (see ) to modulate potency and metabolic stability .

Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage?

- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent degradation .

- Excipient Screening : Add antioxidants (BHT) or cyclodextrins to aqueous formulations to stabilize the dioxido-thiazepane moiety .

- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.